molecular formula C22H17N5O8 B1665620 AFB1-N7-guanine CAS No. 79982-94-8

AFB1-N7-guanine

Cat. No. B1665620
CAS RN: 79982-94-8
M. Wt: 479.4 g/mol
InChI Key: GXTQFZWLCDHVQV-CKJDJMSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aflatoxin B1-N7-guanine serum albumin adducts have been established as biomarkers of dietary aflatoxin exposure in epidemiological studies.

Scientific Research Applications

  • Mutational Properties in Carcinogenesis : AFB1-N7-Gua is primarily investigated for its mutagenic activity and its role in carcinogenesis. A study by Bailey et al. (1996) explored the mutagenic effects of AFB1-N7-Gua in a model system, finding a significant mutation frequency and a specific pattern of mutations, which are indicative of its role in the development of liver tumors (Bailey et al., 1996).

  • Biomarker in Epidemiological Studies : The application of AFB1-N7-Gua as a biomarker in epidemiological studies has been demonstrated. Nayak et al. (2001) reported the use of an enzyme-linked immunosorbent assay (ELISA) for detecting urinary AFB1-N7-Gua adduct, highlighting its potential as a dosimeter in studies related to dietary aflatoxin exposure (Nayak et al., 2001).

  • Chemical Preparation and Analysis : Sass et al. (2013) focused on the chemical preparation methods of AFB1-N7-Gua and its use as an analytical standard in the study of human exposure to dietary aflatoxin. This paper provides an overview of the chemical procedures for preparing AFB1-N7-Gua for use in analytical studies (Sass et al., 2013).

  • DNA Binding and Reactivity : The reactivity of AFB1 with guanines in DNA and its binding properties have been analyzed in-depth. Benasutti et al. (1988) systematically analyzed the reaction of AFB1 with guanines in various DNA sequences, shedding light on the preferential binding sites and sequence specificity of AFB1 in DNA (Benasutti et al., 1988).

  • Synthesis and Biological Monitoring : Vidyasagar et al. (1997) reported a method for the direct synthesis of AFB1-N7-guanine adduct, which is used as a reference standard in biological monitoring of aflatoxin exposure in molecular epidemiological studies (Vidyasagar et al., 1997).

  • Genome Stability and DNA Damage : Bailey et al. (1996) explored the stability of the AFB1-N7-Gua DNA adduct in a viral genome, providing insights into the chemical lability and the challenges in studying the biological properties of this adduct (Bailey et al., 1996).

properties

CAS RN

79982-94-8

Product Name

AFB1-N7-guanine

Molecular Formula

C22H17N5O8

Molecular Weight

479.4 g/mol

IUPAC Name

(3R,4R,5R,7S)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraene-16,18-dione

InChI

InChI=1S/C22H17N5O8/c1-32-8-4-9-12(16-11(8)6-2-3-7(28)10(6)20(31)34-16)13-15(29)19(35-21(13)33-9)27-5-24-14-17(27)25-22(23)26-18(14)30/h4-5,13,15,19,21,29H,2-3H2,1H3,(H3,23,25,26,30)/t13-,15-,19-,21+/m1/s1

InChI Key

GXTQFZWLCDHVQV-CKJDJMSUSA-N

Isomeric SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4[C@@H]5[C@H]([C@@H](O[C@@H]5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O

SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6N=C(NC7=O)N)O

Canonical SMILES

COC1=C2C3=C(C(=O)CC3)C(=O)OC2=C4C5C(C(OC5OC4=C1)N6C=NC7=C6NC(=NC7=O)N)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AFB1-N7-guanine; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
AFB1-N7-guanine
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AFB1-N7-guanine
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AFB1-N7-guanine
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AFB1-N7-guanine
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AFB1-N7-guanine
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AFB1-N7-guanine

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